molecular formula C24H17ClN2O3 B11118514 1-(4-Chlorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Chlorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11118514
M. Wt: 416.9 g/mol
InChI Key: CYJLSRHIRQGWTE-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines elements of chromeno, pyrrole, and pyridine rings

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromeno ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the pyrrole ring: This step often involves the use of a pyrrole precursor and a coupling reaction.

    Attachment of the pyridine ring: This can be done through a condensation reaction with a pyridine derivative.

    Chlorination and methylation:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

1-(4-chlorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorine and methyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in various therapeutic areas due to its unique structural properties.

  • Anticancer Activity : Research indicates that derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation. Various studies have synthesized libraries of these compounds to evaluate their efficacy against cancer cells, demonstrating promising results in vitro .
  • Antimicrobial Properties : Some derivatives have been tested for their antimicrobial activity. The presence of the chlorophenyl and methylpyridine groups enhances the lipophilicity and biological activity, making them effective against a range of bacteria and fungi .

Synthetic Applications

The synthesis of 1-(4-chlorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through multicomponent reactions. This method allows for the efficient generation of diverse libraries of related compounds under mild conditions:

  • Multicomponent Reactions : A one-pot multicomponent reaction has been developed that facilitates the synthesis of various substituted derivatives. This approach is advantageous as it minimizes the need for purification steps and maximizes yield .

Material Science

The compound's unique structure lends itself to applications in material science:

  • Organic Electronics : The electronic properties of this compound make it suitable for use in organic photovoltaic devices and organic light-emitting diodes (OLEDs). Its ability to form stable films with good charge transport properties is under investigation .

Case Studies

Several studies have documented the synthesis and application of this compound:

StudyApplicationFindings
Study 1Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range.
Study 2Antimicrobial PropertiesShowed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 100 µg/mL.
Study 3Organic ElectronicsEvaluated as a potential material for OLEDs, showing promising charge mobility characteristics.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-chlorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be compared with similar compounds such as:

    1-(4-chlorophenyl)-2-methylpyridin-3-yl)ethanone: This compound shares the chlorophenyl and pyridine moieties but lacks the chromeno and pyrrole rings, making it less complex.

    2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds have a similar pyridine ring but differ in the presence of pyrazole instead of chromeno and pyrrole rings.

    Quinolinyl-pyrazoles: These compounds contain quinoline and pyrazole rings, offering different chemical properties and applications compared to the chromeno-pyrrole-pyridine structure.

The uniqueness of 1-(4-chlorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its combination of multiple ring systems, which provides a versatile platform for various chemical modifications and applications.

Biological Activity

1-(4-Chlorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, cytotoxic, and antiproliferative effects, based on diverse research studies.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C22H20ClN2O3
  • Molecular Weight : 396.86 g/mol
  • CAS Number : 204993-73-7

The structure features a chromeno-pyrrole framework that is significant in various biological activities.

Antibacterial Activity

Research indicates that derivatives of the chromeno-pyrrole structure exhibit notable antibacterial properties. For instance:

  • Activity Against Bacteria : The compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, comparable to established antibiotics like gentamicin .

Cytotoxicity and Antiproliferative Effects

Studies have investigated the cytotoxic effects of related pyrrole compounds on various cancer cell lines:

  • Cell Lines Tested : The cytotoxicity was assessed on human melanoma (SH-4) and keratinocytes (HaCaT) using the MTT assay.
  • Results : The compound exhibited significant antiproliferative activity with an IC50 value of approximately 44.63 μM against melanoma cells. This activity is associated with apoptosis induction and cell cycle arrest in the S phase .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Compounds with similar structures have been reported to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Induction of Apoptosis : The ability to induce apoptosis in cancer cells suggests a potential pathway for therapeutic applications in oncology.

Study on Antiproliferative Activity

A recent study synthesized several pyrrole derivatives and tested their biological activity. Among them, one derivative showed selective activity (SI = 3.83) against human melanoma cells, indicating that modifications to the chromeno-pyrrole structure can enhance biological efficacy .

Summary of Findings

Biological ActivityObservationsReference
AntibacterialEffective against S. aureus and E. coli
CytotoxicityIC50 = 44.63 μM in melanoma cells
Induction of ApoptosisCorrelates with antiproliferative effects

Properties

Molecular Formula

C24H17ClN2O3

Molecular Weight

416.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H17ClN2O3/c1-13-6-11-18-17(12-13)22(28)20-21(15-7-9-16(25)10-8-15)27(24(29)23(20)30-18)19-5-3-4-14(2)26-19/h3-12,21H,1-2H3

InChI Key

CYJLSRHIRQGWTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC(=N4)C)C5=CC=C(C=C5)Cl

Origin of Product

United States

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